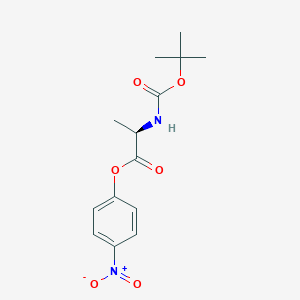

Boc-D-Ala-ONP

Übersicht

Beschreibung

Futoenon ist eine natürlich vorkommende organische Verbindung, die zur Klasse der Terpene gehört. Es zeichnet sich durch eine einzigartige Struktur aus, die ein Terpenskelett und eine Ketongruppe umfasst. Futoenon kommt typischerweise in bestimmten Pflanzenarten wie Magnolia sprengeri und Piper wallichii vor. Die Verbindung ist bekannt für ihre charakteristischen aromatischen Eigenschaften und wird häufig in der Duftstoffindustrie verwendet.

Wissenschaftliche Forschungsanwendungen

Futoenone has a wide range of applications in scientific research:

Chemistry: : In chemistry, futoenone is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : The compound has been studied for its potential biological activities, including its role as an inhibitor of matrix metalloproteinases. This makes it a candidate for research in areas such as cancer and tissue remodeling .

Medicine: : Futoenone’s inhibitory effects on certain enzymes make it a potential therapeutic agent. Research is ongoing to explore its use in treating various diseases, including inflammatory conditions and cancer .

Industry: : In the fragrance industry, futoenone is valued for its aromatic properties and is used in the formulation of perfumes and other scented products .

Wirkmechanismus

Target of Action

Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester , is primarily used in peptide synthesis . .

Mode of Action

It is generally used in the synthesis of peptides, where it likely interacts with other amino acids to form peptide bonds .

Biochemical Pathways

As a compound used in peptide synthesis, it may be involved in the formation of various peptides, which could then participate in numerous biochemical pathways .

Pharmacokinetics

As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

As a compound used in peptide synthesis, its primary result of action would likely be the formation of peptide bonds, leading to the creation of specific peptides .

Action Environment

Like many compounds used in peptide synthesis, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

Futoenon kann sowohl durch natürliche Extraktion als auch durch chemische Synthese gewonnen werden.

Natürliche Extraktion: : Futoenon wird aus Pflanzen wie Magnolia sprengeri und Piper wallichii extrahiert. Der Extraktionsprozess beinhaltet die Isolierung der Verbindung aus dem Pflanzenmaterial unter Verwendung von Lösungsmitteln wie Ethanol oder Ether.

Chemische Synthese: : Der synthetische Weg zu Futoenon beinhaltet den Start mit Terpen-basierten Verbindungen. Eine gängige Methode umfasst die Verwendung von Diacetat-Zwischenprodukten, die dann durch eine Reihe von Reaktionen, die Tosyl-Phenol-Zwischenprodukte beinhalten, zu Futoenon umgewandelt werden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Katalysatoren und spezifischen Temperatursteuerungen, um die korrekte Stereochemie des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Futoenon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: : Futoenon kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: : Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Formen zu bilden. Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel, die in diesen Reaktionen verwendet werden.

Substitution: : Futoenon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Diese Reaktionen erfordern häufig spezifische Katalysatoren und Bedingungen, um effizient abzulaufen.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Futoenon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: : In der Chemie wird Futoenon als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden verwendet.

Biologie: : Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Inhibitor von Matrixmetalloproteinasen. Dies macht es zu einem Kandidaten für die Forschung in Bereichen wie Krebs und Gewebsumbau .

Medizin: : Die inhibitorischen Wirkungen von Futoenon auf bestimmte Enzyme machen es zu einem potenziellen therapeutischen Wirkstoff. Die Forschung ist im Gange, um seine Verwendung bei der Behandlung verschiedener Krankheiten zu untersuchen, darunter entzündliche Erkrankungen und Krebs .

Industrie: : In der Duftstoffindustrie wird Futoenon wegen seiner aromatischen Eigenschaften geschätzt und bei der Formulierung von Parfüms und anderen duftenden Produkten verwendet .

Wirkmechanismus

Der Wirkmechanismus von Futoenon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Eines der Hauptziele sind die Matrixmetalloproteinasen, die Enzyme, die am Abbau von extrazellulären Matrixkomponenten beteiligt sind. Futoenon hemmt diese Enzyme, indem es an ihre aktiven Zentren bindet und so ihre katalytische Aktivität verhindert. Diese Hemmung kann zu einem verringerten Gewebsumbau und einer verringerten Entzündung führen .

Vergleich Mit ähnlichen Verbindungen

Futoenon gehört zu einer größeren Klasse von Verbindungen, die als Neolignane bekannt sind. Zu den ähnlichen Verbindungen gehören:

Piperenon: Ein weiteres Neolignan mit ähnlichen inhibitorischen Aktivitäten gegen Matrixmetalloproteinasen.

Piperolactam C: Bekannt für seine anti-thrombozytenaggregierende Aktivität.

Tulopafant: Ein potenter Antagonist des Plättchenaktivierungsfaktors.

Was Futoenon auszeichnet, ist seine einzigartige Kombination aus einem Terpenskelett und einer Ketongruppe, die zu seinen charakteristischen chemischen und biologischen Eigenschaften beiträgt .

Biologische Aktivität

Boc-D-Ala-ONP (Boc-D-alanine 4-nitrophenyl ester) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of peptide synthesis and enzymatic reactions. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Target of Action

this compound primarily serves as a substrate in enzymatic reactions, particularly for serine proteases. It is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured, thus allowing researchers to assess enzyme activity .

Mode of Action

The compound is utilized in peptide synthesis, where it interacts with amino acids to form peptide bonds. This process is crucial for the development of various peptides that play significant roles in biological functions.

Biochemical Pathways

this compound participates in several biochemical pathways by facilitating the formation of peptides. These peptides can influence numerous physiological processes, including signaling pathways and metabolic functions.

Pharmacokinetics

The pharmacokinetics of this compound largely depend on its application context. As a synthetic compound used in laboratory settings, its bioavailability is typically determined by the conditions under which it is employed, such as pH and temperature. Its stability can be influenced by the presence of other chemicals during peptide synthesis.

Enzymatic Activity Studies

A study investigated the enzymatic activity of native and immobilized Alcalase using this compound as a substrate. The study found that the enzyme's activity could be spectrometrically determined by measuring the conversion of this compound to 4-nitrophenol at 405 nm. The results indicated that immobilization techniques could enhance enzyme stability and activity .

Kinetic Analysis

Research has shown that this compound can be hydrolyzed by various nucleophiles, including imidazole and thiol compounds. Kinetic studies revealed the rate constants for these reactions, demonstrating that this compound serves as a valuable model substrate for understanding peptide catalysis mechanisms .

Case Studies

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.